Technical Guide: 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
Technical Guide: 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
CAS Number: 124170-06-5
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a specialized chemical intermediate. The presence of three distinct functional groups on the benzene ring—a fluorine atom, a nitro group, and a trifluoromethoxy group—imparts specific reactivity and electronic properties to the molecule. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity of drug candidates. The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization in multi-step syntheses.
Physicochemical and Computational Data
The following tables summarize the key physical, chemical, and computed properties for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 124170-06-5 | [1] |
| Molecular Formula | C₇H₃F₄NO₃ | [1] |
| Molecular Weight | 225.10 g/mol | [1] |
| IUPAC Name | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | |
| Synonyms | 2-Fluoro-5-(trifluoromethoxy)nitrobenzene, 3-Nitro-alpha,alpha,alpha,4-tetrafluoroanisole | |
| Physical Form | Liquid | |
| Purity | ≥98% |
Table 2: Computed Properties
| Property | Value | Source(s) |
| XLogP3 | 3.1 | |
| Topological Polar Surface Area | 55.1 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 225.004906 g/mol | [1] |
Synthesis Pathway and Experimental Protocol
The most probable synthetic route to 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is via the electrophilic nitration of the precursor, 4-Fluoro-1-(trifluoromethoxy)benzene. The trifluoromethoxy group is an ortho-, para- director. Since the para position is already occupied by the fluorine atom, the nitration is expected to occur at one of the ortho positions.
Proposed Synthesis Pathway
The diagram below illustrates the direct nitration of 4-Fluoro-1-(trifluoromethoxy)benzene.
Caption: Proposed synthesis of the target compound via electrophilic nitration.
Generalized Experimental Protocol for Aromatic Nitration
Disclaimer: A specific, validated experimental protocol for the synthesis of CAS 124170-06-5 is not available in published literature. The following is a generalized procedure based on standard aromatic nitration techniques and should be adapted and optimized under appropriate laboratory safety protocols.[2]
Materials:
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4-Fluoro-1-(trifluoromethoxy)benzene (Starting Material)
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Concentrated Nitric Acid (HNO₃, ~70%)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Ice
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Deionized Water
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Sodium Bicarbonate Solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (or Sodium Sulfate)
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Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
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Standard laboratory glassware and safety equipment (fume hood, personal protective equipment)
Procedure:
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Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly and cautiously add a stoichiometric excess of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.
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Reaction Setup: Charge a separate reaction flask, equipped with a magnetic stirrer and a dropping funnel, with the starting material, 4-Fluoro-1-(trifluoromethoxy)benzene. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
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Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the starting material. The reaction temperature must be carefully controlled and maintained between 0-10 °C throughout the addition to minimize side product formation.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for a designated period (e.g., 1-3 hours). The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is deemed complete, very carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
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Extraction: The aqueous mixture is then transferred to a separatory funnel and extracted multiple times with an organic solvent like dichloromethane.
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Neutralization and Washing: The combined organic extracts are washed sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by techniques such as column chromatography on silica gel to afford the pure 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis and purification process described above.
Caption: General workflow for the synthesis and purification of the target compound.
Spectroscopic Data
Specific, experimentally-derived spectroscopic data for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene (CAS 124170-06-5) is not widely available in the public domain. However, based on its structure, the following characteristics can be predicted for its various spectra.
Table 3: Predicted Spectroscopic Features
| Spectroscopy Type | Predicted Features |
| ¹H NMR | The aromatic region would display complex multiplets for the three protons on the benzene ring. The chemical shifts would be influenced by the strong electron-withdrawing effects of the nitro and trifluoromethoxy groups, and coupling would be observed with the ¹⁹F nucleus. |
| ¹³C NMR | The spectrum would show seven distinct signals for the aromatic and trifluoromethoxy carbons. The carbon atoms bonded to fluorine will exhibit characteristic large one-bond C-F coupling constants (¹JCF), and smaller multi-bond couplings (ⁿJCF) would be observed for other carbons.[3][4] |
| ¹⁹F NMR | Two signals would be expected: one for the fluorine on the aromatic ring and a second for the trifluoromethoxy group. |
| IR Spectroscopy | Strong absorption bands are expected for the symmetric and asymmetric stretching of the N-O bonds in the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). Aromatic C-H, C=C, C-F, and C-O stretching vibrations would also be present.[5] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) at m/z = 225.0049.[1] |
Safety and Handling
Handling of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene requires adherence to standard laboratory safety procedures for handling potentially hazardous chemicals.
Table 4: GHS Hazard Information
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Health Hazards | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Applications and Future Research
As a functionalized building block, 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a valuable intermediate for the synthesis of agrochemicals and pharmaceuticals. The nitro group can be reduced to an aniline, which can then participate in a wide range of coupling reactions or be further functionalized. The trifluoromethoxy group is a key moiety for modulating the pharmacokinetic properties of bioactive molecules. Further research could focus on developing and publishing a detailed, optimized synthesis protocol and fully characterizing the compound to facilitate its broader use in discovery chemistry.
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